1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine
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Overview
Description
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their broad range of chemical and biological properties
Preparation Methods
The synthesis of tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-component reaction involving an aldehyde, a primary amine, and an ammonium salt . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce imidazole derivatives with reduced nitrogen atoms.
Scientific Research Applications
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to stabilize metal complexes . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors . Additionally, it has applications in the industry as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through its imidazole rings, which can form hydrogen bonds and coordinate with metal ions . This interaction can modulate the activity of the target proteins, leading to various biological effects such as inhibition of enzyme activity or activation of receptor signaling pathways .
Comparison with Similar Compounds
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine can be compared with other imidazole derivatives such as 1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine and 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide . These compounds share similar structural features but differ in their specific substituents and functional groups. The unique structure of tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine allows it to interact with a distinct set of molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
82137-72-2 |
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Molecular Formula |
C27H27N7 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)-N,N-bis[(1-methylbenzimidazol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C27H27N7/c1-31-22-13-7-4-10-19(22)28-25(31)16-34(17-26-29-20-11-5-8-14-23(20)32(26)2)18-27-30-21-12-6-9-15-24(21)33(27)3/h4-15H,16-18H2,1-3H3 |
InChI Key |
PVERJKNCKZHUDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3C)CC5=NC6=CC=CC=C6N5C |
Origin of Product |
United States |
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